molecular formula C15H19BN4O4 B8452273 [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid

[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid

Cat. No.: B8452273
M. Wt: 330.15 g/mol
InChI Key: RQRQOKQJIYRGJF-UHFFFAOYSA-N
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Description

[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid is a complex organic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound features a pyrazine ring, a morpholine moiety, and a boronic acid group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholine moiety: This step involves the nucleophilic substitution reaction where the morpholine group is attached to the phenyl ring.

    Incorporation of the boronic acid group: This is usually done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cell growth, differentiation, and survival . This makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the boronic acid group, in particular, enhances its potential for forming reversible covalent bonds with biological targets, making it a versatile tool in drug discovery and development.

Properties

Molecular Formula

C15H19BN4O4

Molecular Weight

330.15 g/mol

IUPAC Name

[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid

InChI

InChI=1S/C15H19BN4O4/c1-19-10-13(16(22)23)18-14(15(19)21)17-11-2-4-12(5-3-11)20-6-8-24-9-7-20/h2-5,10,22-23H,6-9H2,1H3,(H,17,18)

InChI Key

RQRQOKQJIYRGJF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C(=O)C(=N1)NC2=CC=C(C=C2)N3CCOCC3)C)(O)O

Origin of Product

United States

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